molecular formula C18H14N4O2S B14950146 2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione

2-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B14950146
M. Wt: 350.4 g/mol
InChI Key: DRDOWLYODHPUSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE is a complex organic compound belonging to the class of thienopyrimidines These compounds are characterized by a thiophene ring fused to a pyrimidine ring, which is further connected to a phthalazinedione moiety

Preparation Methods

The synthesis of 2-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE typically involves multiple steps. One common synthetic route starts with the preparation of the thienopyrimidine core, which can be achieved through the reaction of a thiophene derivative with a pyrimidine precursor. This intermediate is then subjected to further reactions to introduce the phthalazinedione moiety. The reaction conditions often involve the use of strong bases, such as potassium tert-butoxide, and catalysts like copper sulfate .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-(5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4-YL)-2,3-DIHYDRO-1,4-PHTHALAZINEDIONE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes and kinases. For instance, it targets serine/threonine-protein kinase Chk1, which is crucial for checkpoint-mediated cell cycle arrest and DNA repair . By inhibiting this kinase, the compound can induce cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds include other thienopyrimidines and their derivatives, such as:

The uniqueness of 2-(5,6,7,8-TETRAHYDRO1

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)-2H-phthalazine-1,4-dione

InChI

InChI=1S/C18H14N4O2S/c23-16-10-5-1-2-6-11(10)18(24)22(21-16)15-14-12-7-3-4-8-13(12)25-17(14)20-9-19-15/h1-2,5-6,9H,3-4,7-8H2,(H,21,23)

InChI Key

DRDOWLYODHPUSE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N=CN=C3S2)N4C(=O)C5=CC=CC=C5C(=O)N4

Origin of Product

United States

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